3-Bromo-6-(pyridin-3-yl)pyridazine
Overview
Description
3-Bromo-6-(pyridin-3-yl)pyridazine is a brominated heterocyclic aromatic organic compound It consists of a pyridazine ring substituted with a bromine atom at the 3-position and a pyridine ring at the 6-position
Synthetic Routes and Reaction Conditions:
Suzuki-Miyaura Cross-Coupling Reaction: This method involves the reaction of 3-bromopyridazine with a pyridin-3-yl boronic acid derivative in the presence of a palladium catalyst and a base. The reaction typically proceeds under mild conditions and can be performed in various solvents such as water, ethanol, or toluene.
Nucleophilic Substitution Reaction: Another approach involves the nucleophilic substitution of a suitable leaving group on the pyridazine ring with a pyridin-3-yl group. This reaction often requires the use of strong bases and high temperatures.
Industrial Production Methods: The industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as this compound-1-oxide.
Reduction: Reduction reactions can convert the bromine atom into a hydrogen atom, resulting in the formation of 3-hydroxy-6-(pyridin-3-yl)pyridazine.
Substitution: Substitution reactions can replace the bromine atom with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution product.
Major Products Formed:
Oxidation: this compound-1-oxide
Reduction: 3-hydroxy-6-(pyridin-3-yl)pyridazine
Substitution: Various substituted pyridazines depending on the nucleophile or electrophile used.
Scientific Research Applications
3-Bromo-6-(pyridin-3-yl)pyridazine has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It is used in the development of new drugs and therapeutic agents due to its ability to interact with various biological targets.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 3-Bromo-6-(pyridin-3-yl)pyridazine exerts its effects depends on its specific application. For example, in drug development, it may interact with molecular targets such as enzymes or receptors, leading to the modulation of biological pathways. The exact mechanism can vary based on the compound's derivatives and the biological system in which it is used.
Comparison with Similar Compounds
3-Bromo-6-(pyridin-3-yl)pyridazine is structurally similar to other brominated pyridazines and pyridines. Some similar compounds include:
3-Bromo-2-fluoro-6-(pyrrolidin-1-yl)pyridine
6-bromopyridin-3-yl methanol
2-bromo-5-hydroxymethyl pyridine
Uniqueness: Unlike some of its analogs, this compound features a pyridazine ring, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
3-bromo-6-pyridin-3-ylpyridazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-9-4-3-8(12-13-9)7-2-1-5-11-6-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKBBEDNMZSDEPW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NN=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20671690 | |
Record name | 3-Bromo-6-(pyridin-3-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1159818-53-7 | |
Record name | 3-Bromo-6-(pyridin-3-yl)pyridazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20671690 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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